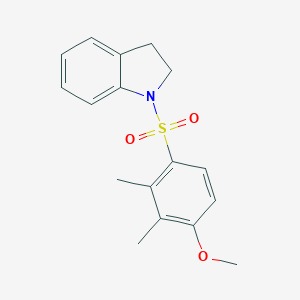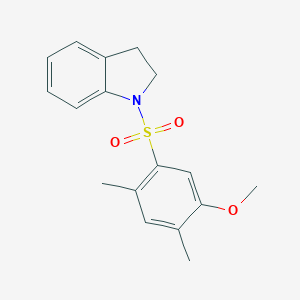
2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This chemical compound has been extensively studied in scientific research due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide selectively binds to the adenosine A1 receptor, preventing adenosine from binding to the receptor. This blocks the downstream signaling pathways that are activated by the receptor. The adenosine A1 receptor is involved in the regulation of various physiological processes, including neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase wakefulness and decrease sleep time. It also has been shown to have potential therapeutic effects in cardiovascular diseases, such as reducing ischemia-reperfusion injury. Additionally, this compound has been shown to have potential therapeutic effects in pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to study the effects of adenosine signaling specifically through this receptor. However, one limitation of using this compound is its potential off-target effects. It is important to control for these effects in experiments to ensure that the observed effects are due to the blocking of the adenosine A1 receptor specifically.
Direcciones Futuras
There are several future directions for the use of 2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide in scientific research. One potential application is in the study of sleep disorders. This compound could be used to study the effects of adenosine signaling on sleep regulation and to develop new therapies for sleep disorders. Another potential application is in the study of cardiovascular diseases. This compound could be used to further investigate the potential therapeutic effects of adenosine A1 receptor blockade in these diseases. Additionally, this compound could be used as a tool to study the role of the adenosine A1 receptor in pain perception and to develop new therapies for pain management.
Conclusion
In conclusion, this compound is a selective antagonist of the adenosine A1 receptor that has been extensively studied in scientific research. Its selectivity for the adenosine A1 receptor makes it a valuable tool for studying the effects of adenosine signaling on various physiological processes. This compound has potential therapeutic applications in various diseases, including sleep disorders, cardiovascular diseases, and pain management. Further research is needed to fully understand the potential of this compound in these applications.
Métodos De Síntesis
The synthesis of 2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with cyclopentylamine followed by methoxylation with sodium methoxide. The resulting compound is then purified using column chromatography. The purity of the compound is confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide has been used extensively in scientific research as a tool to study the adenosine A1 receptor. This receptor is involved in various physiological processes, including sleep regulation, cardiovascular function, and pain perception. This compound is used to block the adenosine A1 receptor, allowing researchers to study the effects of adenosine signaling on these processes.
Propiedades
Fórmula molecular |
C12H15Cl2NO3S |
|---|---|
Peso molecular |
324.2 g/mol |
Nombre IUPAC |
2,5-dichloro-N-cyclopentyl-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C12H15Cl2NO3S/c1-18-11-6-10(14)12(7-9(11)13)19(16,17)15-8-4-2-3-5-8/h6-8,15H,2-5H2,1H3 |
Clave InChI |
LQWMTBDKZFXYQY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NC2CCCC2)Cl |
SMILES canónico |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NC2CCCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)
![1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)





![1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B224817.png)
![Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B224821.png)
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B224833.png)



